alpha-Thujone
Overview
Description
Alpha-Thujone is a volatile monoterpene ketone of plant origin which is produced by several plants that are frequently used for flavoring foods and beverages . It is best known as a chemical compound in the spirit absinthe .
Synthesis Analysis
The synthesis of alpha-Thujone relies on the functionalization of the readily available dimethylfulvene . Furthermore, the three main metabolites of the natural product were also synthesized .Molecular Structure Analysis
Alpha-Thujone is a ketone and a monoterpene that occurs predominantly in two diastereomeric forms: (−)-alpha-Thujone and (+)-beta-Thujone . Its IUPAC name is (1S,4R,5R)-4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one .Chemical Reactions Analysis
The short synthesis of alpha-Thujone relies on the functionalization of the readily available dimethylfulvene . Since d6-acetone can be used as a starting material, the route developed allows for the facile incorporation of isotopic labels which are required for detecting and quantifying trace amounts via GC/MS analysis .Physical And Chemical Properties Analysis
Alpha-Thujone has a molar mass of 152.237 g·mol −1 . Its density is 0.9116 g/cm 3 . It has a boiling point of 203 °C (397 °F; 476 K) . Its solubility in water is 407 mg/L .Scientific Research Applications
2. Metabolic Detoxification in Different Species Research by Höld et al. (2001) explored the metabolism of alpha- and beta-thujones, revealing distinct species differences and site specificity in the process. This study highlighted the various metabolic pathways in different species, including humans, and provided insights into the detoxification process of these compounds (Höld et al., 2001).
3. Insecticidal and Aphid-Deterrent Effects A study by Wróblewska-Kurdyk et al. (2019) demonstrated the insecticidal properties of beta-thujone and its derivatives. They found that modifications to the beta-thujone molecule, like the incorporation of a lactam moiety, can enhance its deterrent effects on the peach potato aphid, influencing their behavior and feeding patterns (Wróblewska-Kurdyk et al., 2019).
4. Apoptotic Effects in Fission Yeast Ağuş et al. (2020) studied the effects of alpha-thujone on Schizosaccharomyces pombe, a fission yeast, to understand its apoptotic mechanisms. They discovered that alpha-thujone induces ROS accumulation-dependent cytotoxicity and apoptosis, especially in superoxide dismutase-deficient cells. This research provides a deeper understanding of alpha-thujone's cytotoxic effects at a cellular level (Ağuş et al., 2020).
5. Anticancer Potential in Choriocarcinoma Lee et al. (2020) demonstrated the anticancer potential of α,β-thujone in human placental choriocarcinoma cells. They found that α,β-thujone induces apoptosis through a caspase-dependent intrinsic apoptotic pathway and causes metabolic alterations leading to cell death (Lee et al., 2020).
6. Anticancer Properties in Ovarian Cancer In another study by Lee et al. (2020), α,β‐thujone was found to inhibit proliferation and induce cell death in human ovarian cancer cells. The compound also demonstrated antiangiogenic potential and sensitized cancer cells to cisplatin, suggesting its potential as a therapeutic agent in ovarian cancer treatment (Lee et al., 2020).
7. Immunomodulatory Effects A study by Siveen and Kuttan (2011) highlighted the immunomodulatory properties of Thujone. They found that Thujone enhances various immune responses, such as white blood cell count, bone marrow cellularity, and natural killer cell activity, suggesting its potential use in boosting the immune system (Siveen & Kuttan, 2011).
Safety And Hazards
Thujone has been regarded as a severe neurotoxicant since the 1800s . The best known neurotoxic effects are connected to the GABA-gated chloride channel, where alpha-Thujone is a modulator roughly two to three times as potent as the beta isomer . Based primarily on in vitro experiments, genotoxicity and carcinogenic properties of thujones have also been detected in parallel with antimutagenic and immune-modulatory effects .
Future Directions
properties
IUPAC Name |
(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNOWBWPHYOEA-MRTMQBJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@]2(CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026148 | |
Record name | alpha-Thujone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (-)-3-Isothujone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
200.00 to 201.00 °C. @ 760.00 mm Hg | |
Record name | (-)-3-Isothujone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Thujone | |
CAS RN |
546-80-5, 59573-80-7 | |
Record name | Thujone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thujone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dl-Thujone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059573807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Thujone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-THUJONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0SQ9G0DU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-3-Isothujone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | (-)-3-Isothujone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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